molecular formula C9H5BrO2 B134391 5-Bromo-1-benzofuran-2-carbaldehyde CAS No. 23145-16-6

5-Bromo-1-benzofuran-2-carbaldehyde

Cat. No. B134391
CAS RN: 23145-16-6
M. Wt: 225.04 g/mol
InChI Key: UPEGFMDITWHVHV-UHFFFAOYSA-N
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Description

5-Bromo-1-benzofuran-2-carbaldehyde is a chemical compound that is part of the benzofuran family, characterized by a bromine atom attached to the benzene ring of the benzofuran structure. This compound serves as a key intermediate in the synthesis of various benzofuran derivatives, which are of interest due to their potential biological activities.

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through different pathways. One method involves the palladium-catalyzed carbonylative cyclization of β-bromovinyl aldehydes with alcohols, which yields alkyl 2,5-dihydro-5-oxofuran-2-carboxylates . Another approach is the CuI-catalyzed domino process that couples 1-bromo-2-iodobenzenes with beta-keto esters to form 2,3-disubstituted benzofurans . Additionally, 5-bromosalicylaldehyde can react with hydroxylamine hydrochloride to produce 5-Bromosalicylonitrile, which upon further reactions can yield various benzofuran analogues with potential antimicrobial and pharmacological activities .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be elucidated using techniques such as X-ray diffraction analysis. For instance, the structure of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, a related compound, was determined using this method . Although not directly related to 5-Bromo-1-benzofuran-2-carbaldehyde, this highlights the importance of structural analysis in understanding the properties of benzofuran compounds.

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For example, the reaction of 5-bromosalicylaldehyde with different reagents leads to the formation of benzofuran analogues with amino groups, which can be further modified to produce a range of compounds . The photochemical synthesis of phenyl-2-thienyl derivatives from halogenothiophenes, including 5-bromo-thiophene-2-carbaldehyde, demonstrates the reactivity of halogenated compounds under irradiation .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary significantly depending on their molecular structure. Solvatochromic and photophysical studies can provide insights into the behavior of these compounds in different solvents, as demonstrated by the emission spectrum and quantum yield variations of a related bromophenyl compound . The synthesis and characterization of 5-bromobenzofuranyl aryl ureas and carbamates further illustrate the diverse properties and potential antimicrobial activities of these compounds .

Scientific Research Applications

Chemical Synthesis

5-Bromo-1-benzofuran-2-carbaldehyde has been utilized in the chemical synthesis of various compounds. For example, it's used in the CuI-catalyzed domino process to produce 2,3-disubstituted benzofurans, demonstrating its utility in complex chemical transformations involving intermolecular C-C bond formation and subsequent intramolecular C-O bond formation processes (Lu et al., 2007). Moreover, its structural derivatives are used in the synthesis of benzofuran aryl ureas and carbamates with significant implications in antimicrobial activities (Kumari et al., 2019).

Biological Activities

Significant research has been conducted on the biological activities of compounds derived from 5-Bromo-1-benzofuran-2-carbaldehyde. For instance, new pyrimidines and isoxazoles bearing the benzofuran moiety have been synthesized and characterized for their biological activities (Tirlapur et al., 2010). Additionally, novel series of 2-Azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties have been synthesized and evaluated for their antimicrobial activities (Idrees et al., 2020).

Material Synthesis

Furthermore, 5-Bromo-1-benzofuran-2-carbaldehyde has been used in material synthesis. For instance, Pd(ii)-based polyoxometalate polymers, highly efficient as heterogeneous catalysts for Suzuki–Miyaura reactions, have been synthesized, and their structure and function examined, highlighting the versatility of this compound in advanced material synthesis (Hou et al., 2021).

Safety And Hazards

This compound may cause eye and skin irritation. It may be harmful if swallowed or absorbed through the skin . It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

properties

IUPAC Name

5-bromo-1-benzofuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEGFMDITWHVHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383755
Record name 5-bromo-1-benzofuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-benzofuran-2-carbaldehyde

CAS RN

23145-16-6
Record name 5-bromo-1-benzofuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1-benzofuran-2-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Tani, RO Juvonen, H Raunio, M Fashe… - Bioorganic & medicinal …, 2014 - Elsevier
Inhibition of CYP2A6-mediated nicotine metabolism can reduce cigarette smoking. We sought potent and selective CYP2A6 inhibitors to be used as leads for drugs useful in smoking …
Number of citations: 16 www.sciencedirect.com

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